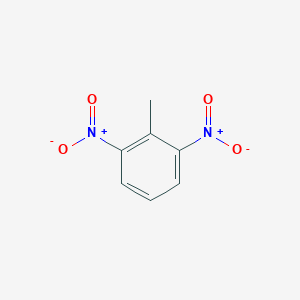![molecular formula C15H20O3 B127321 2-[4-[[(1R,2S)-2-hydroxycyclopentyl]methyl]phenyl]propanoic acid CAS No. 371753-19-4](/img/structure/B127321.png)
2-[4-[[(1R,2S)-2-hydroxycyclopentyl]methyl]phenyl]propanoic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of propanoic acid derivatives often involves multi-step reactions, including condensation, reduction, and various other organic transformations. For instance, the synthesis of a cyclohexenyl derivative involved a Kondakof condensation, Diels-Alder reaction, and a reduction step . Similarly, the synthesis of a pyrrolidinyl derivative involved a reaction sequence starting with the formation of an acyl chloride followed by condensation and further reactions with acetone, chloroform, and NaOH . These methods could potentially be adapted for the synthesis of the compound of interest.
Molecular Structure Analysis
The molecular structure of propanoic acid derivatives is crucial for their biological activity. For example, the stereochemistry of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid isomers was analyzed using reverse-phase high-performance liquid chromatography to achieve baseline resolution . The importance of stereochemistry is also evident in the analysis of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives, where the position and nature of substituents on the thiazole ring were found to significantly affect cyclooxygenase inhibition .
Chemical Reactions Analysis
The reactivity of propanoic acid derivatives can be influenced by their substituents. For instance, the ring closure of a methoxyphenyl propionic acid derivative was studied, leading to the formation of indanones and other by-products . The presence of different functional groups can lead to a variety of chemical reactions, which is important for the development of pharmaceutical agents.
Physical and Chemical Properties Analysis
The physical and chemical properties of propanoic acid derivatives, such as solubility, stability, and reactivity, are essential for their practical applications. The development of analytical methods, such as HPLC, is often necessary to assess the purity and stability of these compounds . For example, the stability of a pyrrolidinyl derivative was confirmed by IR, ^1HNMR, and MS, with an overall yield of about 38% .
Wissenschaftliche Forschungsanwendungen
1. Anti-Inflammatory Activities
Research on phenolic compounds related to 2-[4-[[(1R,2S)-2-hydroxycyclopentyl]methyl]phenyl]propanoic acid has shown potential anti-inflammatory activities. A study involving compounds isolated from the leaves of Eucommia ulmoides Oliv. identified new phenolic compounds, including a variation of the specified compound. These compounds exhibited modest inhibitory activities against LPS-induced NO production in macrophage RAW264.7 cells, suggesting potential anti-inflammatory effects (Ren et al., 2021).
2. Stereoisomer Separation Techniques
The separation of stereoisomers of compounds structurally similar to 2-[4-[[(1R,2S)-2-hydroxycyclopentyl]methyl]phenyl]propanoic acid has been studied using reverse phase high-performance liquid chromatography. This research contributes to the understanding of separation techniques for similar compounds, which is crucial in pharmaceutical and chemical research (Davadra et al., 2011).
3. Synthesis and Chemical Properties
Studies have been conducted on the synthesis of related compounds, focusing on the chemical properties and reactions involved. For instance, research on the synthesis of derivatives of 2-[4-[[(1R,2S)-2-hydroxycyclopentyl]methyl]phenyl]propanoic acid reveals insights into the chemical processes and potential applications in pharmaceuticals and chemical industries (Reynolds & Hermitage, 2001).
4. Enantioseparation and Chiral Recognition
Research on enantioseparation of compounds similar to 2-[4-[[(1R,2S)-2-hydroxycyclopentyl]methyl]phenyl]propanoic acid, using countercurrent chromatography, explores the influence of substituents on enantiorecognition. This has implications for pharmaceutical applications where the chirality of a compound can significantly affect its efficacy (Tong et al., 2016).
Eigenschaften
IUPAC Name |
2-[4-[[(1R,2S)-2-hydroxycyclopentyl]methyl]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-10(15(17)18)12-7-5-11(6-8-12)9-13-3-2-4-14(13)16/h5-8,10,13-14,16H,2-4,9H2,1H3,(H,17,18)/t10?,13-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHAHPWSYJFYMRX-ADSMYIAOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)CC2CCCC2O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=C(C=C1)C[C@H]2CCC[C@@H]2O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50522065 | |
| Record name | 2-(4-{[(1R,2S)-2-Hydroxycyclopentyl]methyl}phenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50522065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-{[(1R,2S)-2-Hydroxycyclopentyl]methyl}phenyl)propanoic acid | |
CAS RN |
371753-19-4 | |
| Record name | 2-(4-{[(1R,2S)-2-Hydroxycyclopentyl]methyl}phenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50522065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



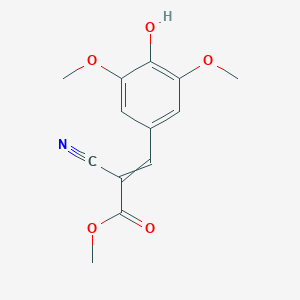
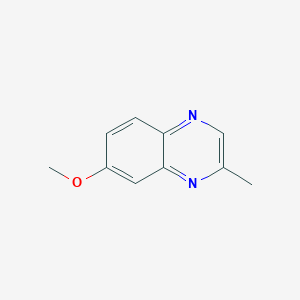
![1,4-Dibromo-2,5-bis[3-(sodiosulfo)propoxy]benzene](/img/structure/B127243.png)
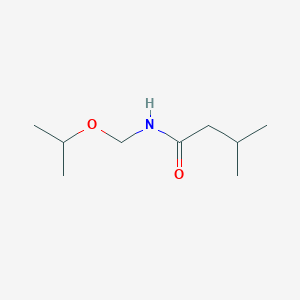
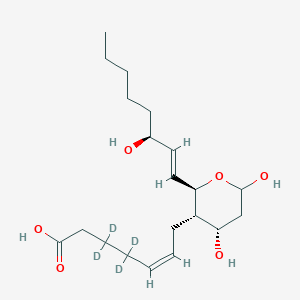
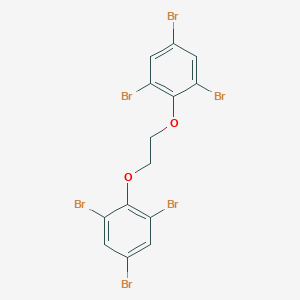
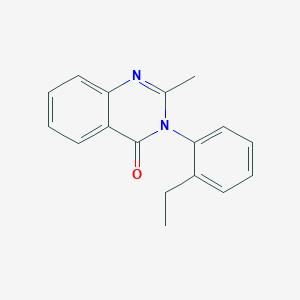
![1,5-Diazabicyclo[4.3.0]non-5-ene](/img/structure/B127263.png)

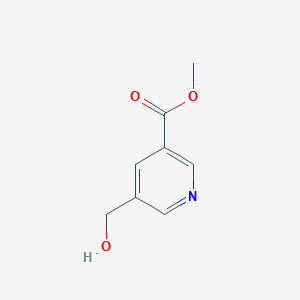
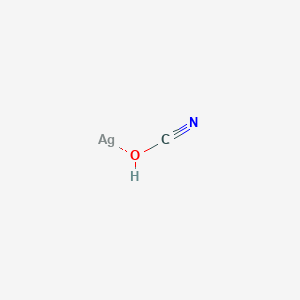
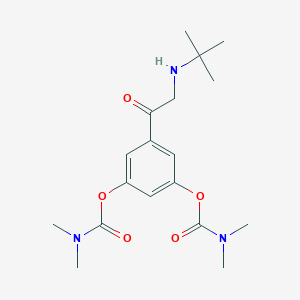
![[(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester](/img/structure/B127278.png)
